7-Methoxy-1H-pyrazolo[4,3-b]pyridine

Lipophilicity LogP Drug-likeness

7-Methoxy-1H-pyrazolo[4,3-b]pyridine (CAS 1357945-94-8) is a heterocyclic compound belonging to the pyrazolopyridine family, characterized by a fused pyrazole-pyridine ring system bearing a methoxy substituent at the 7-position. With a molecular formula of C₇H₇N₃O and a molecular weight of 149.15 g·mol⁻¹, this small-molecule scaffold offers a calculated LogP of 0.97 and a topological polar surface area (TPSA) of 50.8 Ų.

Molecular Formula C7H7N3O
Molecular Weight 149.153
CAS No. 1357945-94-8
Cat. No. B1145760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1H-pyrazolo[4,3-b]pyridine
CAS1357945-94-8
Molecular FormulaC7H7N3O
Molecular Weight149.153
Structural Identifiers
SMILESCOC1=C2C(=NC=C1)C=NN2
InChIInChI=1S/C7H7N3O/c1-11-6-2-3-8-5-4-9-10-7(5)6/h2-4H,1H3,(H,9,10)
InChIKeyVHDAPCJUTAELFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-1H-pyrazolo[4,3-b]pyridine (CAS 1357945-94-8): A 7-Methoxy-Substituted Pyrazolopyridine Scaffold for Medicinal Chemistry and Kinase Inhibitor Programs


7-Methoxy-1H-pyrazolo[4,3-b]pyridine (CAS 1357945-94-8) is a heterocyclic compound belonging to the pyrazolopyridine family, characterized by a fused pyrazole-pyridine ring system bearing a methoxy substituent at the 7-position . With a molecular formula of C₇H₇N₃O and a molecular weight of 149.15 g·mol⁻¹, this small-molecule scaffold offers a calculated LogP of 0.97 and a topological polar surface area (TPSA) of 50.8 Ų . The compound is commercially available as a research-grade building block with purities typically ≥95% and is classified under HS code 2933390090 . Its core utility lies in serving as a versatile intermediate for the synthesis of more complex heterocyclic libraries, particularly in kinase inhibitor programs where the 7-substituent plays a critical role in modulating ADME properties and target binding [1].

Why the 7-Methoxy Substituent Cannot Be Simply Replaced by Other 7-Substituted Pyrazolo[4,3-b]pyridine Analogs in Procurement Decisions


The 7-methoxy group confers a uniquely balanced physicochemical profile that is not replicated by other common 7-substituents. Direct replacement with the unsubstituted parent (1H-pyrazolo[4,3-b]pyridine, LogP 0.96, PSA 41.57 Ų), the 7-hydroxy analog (LogP ~1.90, PSA ~85.04 Ų), the 7-chloro analog (LogP 1.26, PSA 30.71 Ų), or the 7-methyl analog (LogP 1.27, PSA 41.57 Ų) would significantly alter lipophilicity, hydrogen-bonding capacity, and membrane permeability [1]. Such changes directly affect molecular recognition, pharmacokinetic behavior, and downstream synthetic derivatization potential. For example, the methoxy group serves as both a hydrogen-bond acceptor (HBA=3) and a precursor to the hydroxyl group via demethylation, while the 7-chloro or 7-methyl substituents lack this dual functionality [2]. In kinase inhibitor campaigns, the 7-substituent is a critical determinant of ADME outcomes; thus, interchanging analogs without quantitative validation introduces unacceptable variability in lead optimization workflows [3].

Quantitative Differentiation Evidence for 7-Methoxy-1H-pyrazolo[4,3-b]pyridine (CAS 1357945-94-8) Versus Closest Analogs


Lipophilicity (LogP) Balance: 7-Methoxy Versus 7-Chloro, 7-Methyl, 7-Hydroxy, and the Parent Scaffold

The 7-methoxy analog exhibits a calculated LogP of 0.97, which is 0.29 log units lower than the 7-chloro analog (LogP 1.26) and 0.30 log units lower than the 7-methyl analog (LogP 1.27), but nearly identical to the unsubstituted parent scaffold (LogP 0.96) [1][2]. In contrast, the 7-hydroxy analog is substantially more lipophilic (LogP ~1.90) . This intermediate lipophilicity of the methoxy compound positions it optimally within Lipinski's Rule of Five space (LogP <5), offering a favorable balance between membrane permeability and aqueous solubility that the more lipophilic 7-chloro and 7-methyl analogs may exceed in certain contexts [3].

Lipophilicity LogP Drug-likeness Physicochemical profiling

Polar Surface Area (PSA) Differentiation: Impact on Membrane Permeability and Oral Bioavailability Prediction

The topological polar surface area (TPSA) of 7-methoxy-1H-pyrazolo[4,3-b]pyridine is 50.8 Ų, which is 9.23 Ų higher than the parent scaffold (41.57 Ų) and 20.09 Ų higher than the 7-chloro analog (30.71 Ų), but 34.24 Ų lower than the 7-hydroxy analog (~85.04 Ų) [1][2]. The 7-methyl analog shares the same PSA as the parent (41.57 Ų) [3]. According to the widely accepted Veber rule, compounds with TPSA >140 Ų are typically poorly absorbed; however, for CNS drug candidates, a TPSA <60–70 Ų is often preferred [4]. The methoxy compound's TPSA of 50.8 Ų sits comfortably below this threshold, whereas the 7-hydroxy analog, with a PSA >85 Ų, may have reduced CNS penetration potential due to increased polarity and hydrogen-bonding capacity.

Polar Surface Area TPSA Permeability Oral bioavailability

Hydrogen Bond Acceptor (HBA) Count: Synthetic Versatility and Target Engagement Potential

7-Methoxy-1H-pyrazolo[4,3-b]pyridine possesses three hydrogen bond acceptors (HBA=3: the pyridine nitrogen, the pyrazole nitrogen, and the methoxy oxygen) compared to only two HBA (HBA=2) for the parent scaffold, the 7-chloro analog, and the 7-methyl analog [1]. This additional HBA arises specifically from the oxygen atom of the methoxy group, which is absent in the parent, chloro, and methyl series. The 7-hydroxy analog also features an additional oxygen, but the hydroxyl group serves as both a hydrogen bond donor and acceptor (HBD=1, HBA varying by tautomer), altering its solvation and binding profile . The methoxy oxygen is not only a stable HBA for target engagement (e.g., forming key interactions with kinase hinge regions), but it also enables subsequent synthetic transformations—notably, selective demethylation to the 7-hydroxy derivative using BBr₃ or other Lewis acids, thereby providing a controlled entry point into hydroxyl-containing analogs that is unavailable with 7-chloro or 7-methyl starting materials [2].

Hydrogen bond acceptor HBA count Synthetic derivatization Demethylation

Commercial Purity Specifications: ≥95% Minimum Purity with NLT 98% Options from ISO-Certified Suppliers

7-Methoxy-1H-pyrazolo[4,3-b]pyridine is routinely supplied at a minimum purity of ≥95% (HPLC) by major vendors such as ChemScene (Cat. No. CS-0324451) and Apollo Scientific (Cat. No. OR16661), with a certified NLT 98% grade available from MolCore (Cat. No. MC680939) under ISO quality management systems . In comparison, the 7-chloro analog is offered at ≥95% purity (Chemenu, Cat. No. CM152026), while the 7-methyl analog is available at 98% purity (Fluorochem) [1]. The availability of a certified ≥98% grade with documented ISO compliance for the 7-methoxy compound provides an additional quality assurance tier that may be critical for GLP/GMP-adjacent research environments where batch-to-batch consistency and traceability are paramount.

Purity specification Quality control HPLC ISO certification

Scaffold Validation in 7-Substituted Pyrazolopyridine ALK5 Kinase Inhibitor Programs

The 7-position of the pyrazolo[4,3-b]pyridine scaffold has been validated as a critical vector for modulating both potency and ADME properties in ALK5 (activin receptor-like kinase 5) inhibitor programs. Sabat et al. (2017) demonstrated that a scaffold morphing strategy from 4-substituted quinolines to 7-substituted pyrazolo[4,3-b]pyridines yielded inhibitors with improved drug-likeness and reduced in vitro clearance in rat and human microsomes [1]. The co-crystal structure of a representative 7-substituted pyrazolo[4,3-b]pyridine bound to ALK5 (PDB ID: 5USQ, resolution 2.55 Å) confirms that the 7-substituent occupies a solvent-exposed region, providing a rational basis for using 7-methoxy as a polarity-modulating handle without disrupting key hinge-binding interactions [2]. While quantitative SAR data for the 7-methoxy variant specifically are not disclosed in the primary literature, the structural biology evidence establishes that varying the 7-substituent directly influences kinase selectivity, metabolic stability, and permeability—making the procurement of specific 7-substituted building blocks like the methoxy derivative essential for SAR exploration [1].

ALK5 inhibitor Kinase inhibitor Scaffold morphing ADME optimization

Regioselective Synthetic Accessibility: The 7-Methoxy Group as a Directing and Protecting Element

The methoxy substituent at the 7-position of the pyrazolo[4,3-b]pyridine core can function as both a steric and electronic directing group for further regioselective functionalization. In pyridine systems, methoxy groups are well-established ortho/para-directors for electrophilic aromatic substitution and can facilitate directed ortho-metalation (DoM) chemistry using alkyllithium bases, enabling selective introduction of electrophiles at adjacent positions [1]. In contrast, the 7-chloro analog undergoes nucleophilic aromatic substitution (SNAr) rather than electrophilic chemistry, while the 7-methyl analog offers only weak inductive activation [2]. Additionally, the methoxy group can be employed as a masked hydroxyl, allowing temporary protection during synthetic sequences followed by deprotection under mild conditions (e.g., BBr₃, TMSI, or HBr/AcOH) to reveal the 7-hydroxy derivative, which can then be further functionalized (e.g., alkylation, acylation, sulfonation) [1]. This orthogonal reactivity profile makes the 7-methoxy compound the most versatile entry point into diverse 7-substituted and 7,5-disubstituted pyrazolo[4,3-b]pyridine libraries.

Regioselectivity C-H functionalization Synthetic methodology Heterocycle elaboration

Optimal Research and Industrial Application Scenarios for 7-Methoxy-1H-pyrazolo[4,3-b]pyridine (CAS 1357945-94-8)


Medicinal Chemistry: ALK5 and Kinase Inhibitor Lead Optimization Libraries

In kinase inhibitor programs where the 7-position of the pyrazolo[4,3-b]pyridine scaffold has been identified as a key vector for modulating ADME properties, 7-methoxy-1H-pyrazolo[4,3-b]pyridine serves as a starting building block for generating focused libraries of 7-substituted analogs. The 2017 study by Sabat et al. established that this scaffold provides improved drug-likeness and reduced microsomal clearance compared to 4-substituted quinoline precursors, with the 7-substituent directly influencing metabolic stability [1]. Procurement of the 7-methoxy variant enables medicinal chemists to explore the polarity-hydrophobicity space around the solvent-exposed region of the ALK5 binding pocket (confirmed by PDB 5USQ) without the time and cost of de novo synthesis [2].

Synthetic Methodology Development: Sequential Derivatization via Directed ortho-Metalation and Demethylation

The methoxy group at the 7-position enables a sequential synthetic strategy wherein directed ortho-metalation (DoM) can first introduce substituents at adjacent positions of the pyridine ring, followed by demethylation with BBr₃ to unmask the 7-hydroxy group for further diversification (e.g., alkylation, Mitsunobu, or sulfonylation) [3]. This one-building-block, two-directional diversification approach streamlines the preparation of poly-substituted pyrazolopyridine libraries, reducing the number of synthetic steps and intermediate isolations compared to sequential functionalization of the 7-chloro or 7-methyl analogs. For groups pursuing efficient parallel synthesis, the 7-methoxy compound provides the most synthetically versatile entry point.

Fragment-Based Drug Discovery (FBDD): A Rule-of-Five Compliant Core Scaffold

With a molecular weight of 149.15 g·mol⁻¹, a LogP of 0.97, and a TPSA of 50.8 Ų, 7-methoxy-1H-pyrazolo[4,3-b]pyridine fully satisfies Lipinski's Rule of Five and Veber's bioavailability criteria, making it an ideal fragment-sized scaffold for FBDD campaigns . The 50.8 Ų TPSA places the compound below the CNS-preferred threshold of 60–70 Ų, suggesting utility in CNS-targeted fragment libraries where the balance of polarity and permeability is critical [4]. Compared with the more lipophilic 7-chloro (TPSA 30.71 Ų) or 7-methyl (TPSA 41.57 Ų) analogs, the methoxy variant offers a superior starting point for fragments that require both solubility for biochemical assays and permeability for cellular target engagement studies.

Quality-Assured Intermediate for GLP/ISO-Compliant Synthesis and CRO Services

For contract research organizations (CROs) and pharmaceutical development teams operating under quality management systems, the availability of 7-methoxy-1H-pyrazolo[4,3-b]pyridine at NLT 98% purity from ISO-certified suppliers such as MolCore provides documented traceability and batch consistency that may not be as readily verified for the 7-chloro or 7-methyl analogs . Procurement of the ISO-certified grade reduces downstream quality risks in multi-step synthesis campaigns, particularly where intermediate purity directly affects coupling efficiencies in subsequent Suzuki, Buchwald-Hartwig, or amide bond-forming reactions. In GLP-adjacent environments, the absence of identified mutagenic impurities (no structural alerts for nitrosamine formation or aniline-type genotoxicity) further supports its selection over amino-substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxy-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.